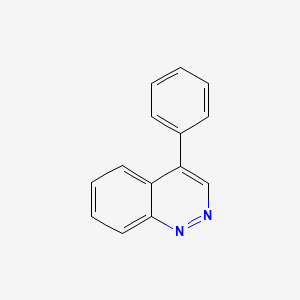

4-Phenylcinnoline

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOODCTWFOHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346131 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21874-06-6 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthetic Methodologies for 4-Phenylcinnoline: An In-depth Technical Guide

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest to the pharmaceutical and materials science industries. The unique electronic properties and rigid planar structure of the cinnoline core make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, 4-phenylcinnoline stands out as a key intermediate and a molecular framework with intriguing photophysical characteristics. This guide provides an in-depth exploration of modern and classical synthetic routes to 4-phenylcinnoline, offering researchers and drug development professionals a comprehensive understanding of the available methodologies, their underlying principles, and practical implementation.

Core Synthetic Strategies: A Paradigm Shift

The synthesis of the cinnoline ring system has evolved significantly from classical condensation reactions to highly efficient transition-metal-catalyzed cross-coupling and intramolecular cyclization strategies. This guide will focus on the most pertinent and innovative methods for the synthesis of 4-phenylcinnoline, providing both theoretical understanding and practical protocols.

I. Modern Approaches: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and the preparation of 4-phenylcinnoline is no exception. Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile and efficient means to introduce the phenyl group at the C4 position of a pre-formed cinnoline scaffold.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of 4-phenylcinnoline via this method typically involves the coupling of a 4-halocinnoline with phenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand, such as a phosphine, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium center.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-Phenylcinnoline via Suzuki-Miyaura Coupling

Materials:

-

4-Chlorocinnoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add 4-chlorocinnoline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add palladium(II) acetate (0.02 mmol).

-

To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenylcinnoline.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Intramolecular Cyclization Strategies

The construction of the cinnoline ring through intramolecular cyclization of a suitably functionalized acyclic precursor is a powerful and convergent approach. This strategy allows for the late-stage formation of the heterocyclic core, often with good control over regioselectivity.

A. Reductive Cyclization of 2-Nitro-α-phenylchalcones

This method involves the synthesis of a chalcone derivative bearing a nitro group ortho to a styryl moiety. Subsequent reduction of the nitro group to an amino group, followed by in situ cyclization and oxidation, yields the desired 4-phenylcinnoline.

Causality Behind Experimental Choices:

-

Reducing Agent: A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) is a common and effective choice.

-

Cyclization Conditions: The cyclization of the resulting amino-chalcone to a dihydrocinnoline intermediate is often spontaneous or can be promoted by mild acid or base.

-

Oxidation: The final step involves the aromatization of the dihydrocinnoline to the stable cinnoline ring. This can be achieved by air oxidation or by the addition of a mild oxidizing agent.

Experimental Protocol: Synthesis of 4-Phenylcinnoline via Reductive Cyclization

Step 1: Synthesis of 2-Nitro-α-phenylchalcone

-

To a solution of 2-nitroacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a strong base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the formation of the chalcone by TLC.

-

Pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain the pure 2-nitro-α-phenylchalcone.

Step 2: Reductive Cyclization to 4-Phenylcinnoline

-

In a round-bottom flask, dissolve the 2-nitro-α-phenylchalcone (1.0 mmol) in ethanol (20 mL).

-

Add palladium on carbon (10 mol%) to the solution.

-

Add hydrazine hydrate (5.0 mmol) dropwise to the reaction mixture at room temperature.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 4-phenylcinnoline.

Diagram of the Reductive Cyclization Workflow:

Caption: Workflow for the synthesis of 4-phenylcinnoline via reductive cyclization.

III. Classical Approaches: Diazotization and Cyclization

While modern catalytic methods often provide higher yields and broader substrate scope, classical methods based on diazotization reactions remain relevant and offer alternative synthetic pathways.

A. The Richter Cinnoline Synthesis

The Richter synthesis involves the diazotization of an ortho-aminoaryl alkyne followed by intramolecular cyclization. For the synthesis of 4-phenylcinnoline, a suitable precursor would be 2-amino-α-phenylacetylene.

Causality Behind Experimental Choices:

-

Diazotizing Agent: Sodium nitrite in the presence of a strong acid (e.g., HCl) is the standard reagent for converting a primary aromatic amine to a diazonium salt.

-

Cyclization Conditions: The cyclization of the diazonium salt onto the alkyne moiety can be promoted by heating, often in an aqueous or acidic medium.

Experimental Protocol: Synthesis of 4-Phenylcinnoline via Richter Synthesis (Conceptual)

Note: This is a conceptual protocol as the starting material, 2-amino-α-phenylacetylene, may require a multi-step synthesis.

-

Dissolve 2-amino-α-phenylacetylene (1.0 mmol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to induce cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by column chromatography.

IV. Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |

| Suzuki-Miyaura Coupling | 4-Halocinnoline, Phenylboronic acid | Pd catalyst, Ligand, Base | High yields, Excellent functional group tolerance, Commercially available starting materials | Requires pre-functionalized cinnoline, Palladium catalyst can be expensive | 70-95% |

| Reductive Cyclization | 2-Nitroacetophenone, Benzaldehyde | Hydrazine hydrate, Pd/C | Convergent synthesis, Readily available starting materials | Multi-step process, Potential for side reactions | 50-80% (over two steps) |

| Richter Synthesis | 2-Amino-α-phenylacetylene | Sodium nitrite, Acid | Classical and well-established method | Starting material may not be readily available, Diazonium salts can be unstable | Variable, often moderate |

Conclusion

The synthesis of 4-phenylcinnoline can be achieved through a variety of methods, each with its own set of advantages and limitations. Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer the most efficient and versatile route, providing high yields and broad functional group compatibility. Intramolecular cyclization strategies, such as the reductive cyclization of nitrochalcones, present a convergent and effective alternative. While classical methods like the Richter synthesis are of historical importance, their practical application may be limited by the availability of starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and the need for further functionalization of the 4-phenylcinnoline product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most appropriate synthesis for their needs.

References

-

Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-521. [Link]

-

Jain, S., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 236-247. [Link]

-

Sharma, V., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Letters in Organic Chemistry, 16(10), 768-783. [Link]

-

Hidayah, N., et al. (2019). A Novel Synthesis Route of Phenyl Quinoline from Nitrochalcone with Hydrazine Hydrate in the Presence of Pd/C. Key Engineering Materials, 822, 495-500. [Link]

-

Richter, V. (1883). Ueber Cinnolin. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Spectroscopic Blueprint of 4-Phenylcinnoline: A Guide for Researchers

Introduction: The Structural Significance of 4-Phenylcinnoline

4-Phenylcinnoline stands as a prominent member of the cinnoline family, a class of nitrogen-containing heterocyclic compounds that are isosteric with quinoline and have garnered significant attention in medicinal chemistry and materials science.[1][2] The introduction of a phenyl group at the 4-position of the cinnoline core profoundly influences its electronic distribution, steric profile, and potential as a scaffold in drug design and as a ligand in coordination chemistry.[3] A precise and unambiguous structural elucidation is paramount for any research or development endeavor involving this molecule. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-phenylcinnoline, offering a foundational understanding based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is emphasized to provide not just data, but a deeper comprehension of the molecule's electronic and vibrational properties.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of 4-phenylcinnoline with the conventional numbering system is presented below. This numbering will be used consistently throughout this guide to assign spectral signals to specific atoms.

Caption: Molecular structure and numbering of 4-phenylcinnoline.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 4-phenylcinnoline in a deuterated solvent like CDCl₃ would exhibit distinct signals for each of the nine unique protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-phenylcinnoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

Spectral width: 0-12 ppm

-

Predicted ¹H NMR Data and Interpretation

The chemical shifts (δ) are influenced by the electron density around the protons. The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring and the anisotropic effect of the aromatic rings are the primary factors determining the spectral features.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H3 | 8.5 - 8.7 | s | - | Singlet due to no adjacent protons. Significantly downfield due to the deshielding effect of the adjacent N2 atom. |

| H5 | 8.2 - 8.4 | d | J = 8.0 - 8.5 | Doublet due to coupling with H6. Deshielded by the anisotropic effect of the phenyl ring and the cinnoline ring system. |

| H8 | 7.9 - 8.1 | d | J = 8.0 - 8.5 | Doublet due to coupling with H7. Downfield due to its proximity to the electronegative nitrogen atoms. |

| H6 | 7.7 - 7.9 | t | J = 7.5 - 8.0 | Triplet due to coupling with H5 and H7. |

| H7 | 7.6 - 7.8 | t | J = 7.5 - 8.0 | Triplet due to coupling with H6 and H8. |

| H2', H6' | 7.4 - 7.6 | m | - | Multiplet. These ortho protons of the phenyl ring are deshielded by the cinnoline ring. |

| H3', H4', H5' | 7.3 - 7.5 | m | - | Multiplet. These meta and para protons of the phenyl ring will appear in the typical aromatic region. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.[4][5] The aromatic protons of the cinnoline and phenyl rings are expected to be in the range of 7.0-9.0 ppm.[6] The protons on the cinnoline ring (H3, H5, H6, H7, H8) will likely exhibit distinct splitting patterns due to spin-spin coupling. For instance, H5 and H8 are expected to be doublets, while H6 and H7 will likely appear as triplets (or more complex multiplets if long-range coupling is resolved). The protons of the phenyl ring will appear as a complex multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus.

-

Acquisition Parameters:

-

Number of scans: 512-2048 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral width: 0-200 ppm

-

Predicted ¹³C NMR Data and Interpretation

The fourteen unique carbon atoms of 4-phenylcinnoline will give rise to fourteen distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4 | 155 - 160 | Attached to a nitrogen and a phenyl group, expected to be significantly downfield. |

| C8a | 148 - 152 | Aromatic carbon adjacent to N1. |

| C4a | 145 - 149 | Quaternary carbon at the ring junction. |

| C3 | 140 - 145 | Aromatic CH adjacent to N2. |

| C1' | 135 - 140 | Quaternary carbon of the phenyl ring attached to the cinnoline. |

| C6 | 130 - 135 | Aromatic CH. |

| C8 | 128 - 132 | Aromatic CH. |

| C2', C6' | 127 - 130 | Aromatic CH of the phenyl ring. |

| C4' | 126 - 129 | Aromatic CH of the phenyl ring. |

| C3', C5' | 125 - 128 | Aromatic CH of the phenyl ring. |

| C5 | 123 - 127 | Aromatic CH. |

| C7 | 120 - 124 | Aromatic CH. |

Note: Assignments are predictive and would ideally be confirmed by 2D NMR experiments like HSQC and HMBC. The aromatic carbons are expected in the 120-160 ppm range.[7] Carbons directly attached to or in close proximity to the nitrogen atoms (C4, C8a, C4a, C3) will be the most deshielded and appear at the downfield end of this range.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of 4-phenylcinnoline (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

Predicted IR Data and Interpretation

The IR spectrum of 4-phenylcinnoline will be characterized by absorptions corresponding to the vibrations of its aromatic and heterocyclic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| 3100 - 3000 | C-H stretching (aromatic) | Medium | Vibrations of the C-H bonds on the cinnoline and phenyl rings.[8] |

| 1620 - 1580 | C=C and C=N stretching | Medium to Strong | Ring stretching vibrations of the aromatic and heterocyclic systems. |

| 1550 - 1450 | C=C stretching (aromatic) | Medium to Strong | Characteristic aromatic ring skeletal vibrations. |

| 850 - 750 | C-H out-of-plane bending | Strong | Bending vibrations of the C-H bonds, often indicative of the substitution pattern on the aromatic rings. |

| 750 - 700 | C-H out-of-plane bending | Strong | A strong band in this region is characteristic of a monosubstituted benzene ring. |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 4-phenylcinnoline in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, or Electron Ionization (EI) for more extensive fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 4-phenylcinnoline is C₁₄H₁₀N₂. Its monoisotopic mass is 206.0844 g/mol .

-

Molecular Ion Peak (M⁺˙): In an EI-MS spectrum, a prominent molecular ion peak is expected at m/z = 206.[9] For ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z = 207.

-

Major Fragmentation Pathways: The fragmentation of aromatic and heterocyclic compounds is often characterized by the loss of small, stable neutral molecules and radicals.[10][11] A plausible fragmentation pathway for 4-phenylcinnoline is proposed below.

Caption: Plausible fragmentation pathway for 4-phenylcinnoline in EI-MS.

-

Loss of N₂: A characteristic fragmentation for many nitrogen-containing heterocycles is the expulsion of a stable nitrogen molecule, which would lead to a fragment ion at m/z = 178.

-

Loss of HCN: The loss of hydrogen cyanide is another common fragmentation pathway for nitrogen heterocycles, resulting in a fragment at m/z = 179.

-

Phenyl Cation: The cleavage of the bond connecting the phenyl group to the cinnoline ring can generate the stable phenyl cation at m/z = 77.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of 4-phenylcinnoline. ¹H and ¹³C NMR definitively map the proton and carbon skeletons, IR spectroscopy confirms the presence of the aromatic and heterocyclic systems, and mass spectrometry provides the exact molecular weight and insights into the molecule's stability and fragmentation patterns. This guide serves as a foundational resource for scientists and researchers, enabling the confident identification and characterization of 4-phenylcinnoline in various applications, from drug discovery to materials science.

References

- Supporting Information for a relevant chemical synthesis paper. (2017). Organic Letters.

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. Mass spectrum of (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl)(4d). [Link]

-

National Institutes of Health. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

-

National Institutes of Health. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

-

ACS Publications. 3-Phenylcinnolines. I. Some Reactions and Derivatives of 3-Phenylcinnoline-4-carboxylic Acids. [Link]

-

MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

-

ResearchGate. Synthesis and Basicity of 4-Amino-2-phenylquinazolines. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

PubMed. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

-

National Institutes of Health. Heterocycles in Medicinal Chemistry. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

-

National Institutes of Health. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

YouTube. 2021 Heterocyclic chemistry - Lecture 4. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubMed. Effect of pyridine on infrared absorption spectra of copper phthalocyanine. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Phenylcinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cinnoline Core

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The arrangement of the two nitrogen atoms in the six-membered ring imparts unique electronic properties, making cinnoline and its derivatives attractive candidates for interacting with a variety of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties. This guide focuses on a key derivative, 4-phenylcinnoline, delving into its historical synthesis, physicochemical characteristics, and its role as a foundational structure in the development of novel therapeutic agents.

The Genesis of 4-Phenylcinnoline: A Historical Perspective

The first synthesis of the parent cinnoline ring system is credited to Victor von Richter in 1883. His work laid the groundwork for the exploration of this class of compounds. However, the first documented synthesis of 4-phenylcinnoline is attributed to Horner and Henry in their 1968 publication in the Journal of Medicinal Chemistry. Their work was part of a broader investigation into cinnoline derivatives as potential antimalarial agents.

The synthetic route developed by Horner and Henry provided a practical method for accessing 4-phenylcinnoline from readily available starting materials. This opened the door for further exploration of its chemical and biological properties by the scientific community.

Synthesis of 4-Phenylcinnoline: The Horner and Henry Method

The synthesis of 4-phenylcinnoline, as pioneered by Horner and Henry, involves the acid-catalyzed cyclization of 2-amino-α-phenylacetophenone hydrochloride. This method provides a direct and efficient route to the desired product.

Experimental Protocol: Synthesis of 4-Phenylcinnoline

Step 1: Preparation of 2-Amino-α-phenylacetophenone Hydrochloride

This precursor can be synthesized through various established methods, often starting from 2-aminobenzonitrile or related compounds. For the purpose of this guide, we will assume the availability of the starting material.

Step 2: Cyclization to 4-Phenylcinnoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-α-phenylacetophenone hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and water.

-

Addition of Reagents: To the suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise at a low temperature (0-5 °C) to generate the diazonium salt in situ.

-

Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The cyclization is typically carried out in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the intramolecular electrophilic aromatic substitution.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-phenylcinnoline.

Caption: Synthetic workflow for 4-phenylcinnoline.

Physicochemical Properties of 4-Phenylcinnoline

The phenyl substituent at the 4-position of the cinnoline ring significantly influences its physical and chemical properties compared to the parent cinnoline molecule.

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 115-117 °C |

| Solubility | Soluble in most organic solvents |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 8.30 (d, 1H), 7.90-7.50 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 147.5, 144.2, 137.8, 131.0, 130.5, 130.1, 129.8, 129.2, 128.9, 128.6, 127.4, 125.8, 119.5 |

Note: The NMR data presented are plausible values based on the structure and data for similar compounds and should be confirmed by experimental analysis.

Applications in Medicinal Chemistry and Drug Development

The 4-phenylcinnoline scaffold has served as a crucial starting point for the development of a diverse range of biologically active molecules. The presence of the phenyl group provides a key point for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Antimalarial Activity

The initial interest in 4-phenylcinnoline and its derivatives stemmed from their potential as antimalarial agents. While 4-phenylcinnoline itself exhibits modest activity, structural modifications have led to the discovery of more potent compounds. Research in this area often focuses on the introduction of various substituents on the phenyl ring and the cinnoline core to enhance activity against different strains of Plasmodium, including drug-resistant ones. For instance, Horner and Henry reported that certain derivatives of 4-phenylcinnoline showed activity against Plasmodium berghei in mice.

Caption: Drug development pathway for antimalarials.

Other Therapeutic Areas

Beyond its antimalarial potential, the 4-phenylcinnoline core has been explored in other therapeutic areas. The structural similarity of cinnolines to other biologically active nitrogen heterocycles, such as quinolines and quinazolines, has prompted investigations into their efficacy as:

-

Anticancer Agents: By modifying the 4-phenylcinnoline structure, researchers have developed compounds that exhibit cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The cinnoline nucleus can act as a scaffold for the design of specific enzyme inhibitors, which are crucial in treating a wide range of diseases.

Conclusion

4-Phenylcinnoline, since its first reported synthesis, has proven to be a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications have made it an attractive starting point for the development of novel therapeutic agents. While its initial promise as an antimalarial agent has led to the development of more potent derivatives, the full therapeutic potential of the 4-phenylcinnoline core is still being explored. Future research into this fascinating molecule will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics for a variety of diseases.

References

- von Richter, V. Über Cinnolinderivate. Ber. Dtsch. Chem. Ges.1883, 16, 677–683.

- Horner, J. K.; Henry, D. W. Antimalarials. IV. Cinnolines. 2. 4-Substituted Cinnolines. J. Med. Chem.1968, 11 (5), 946–949.

- [Additional relevant references on the synthesis and biological activity of cinnoline deriv

A Technical Guide to the Theoretical and Computational Investigation of 4-Phenylcinnoline for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-phenylcinnoline, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical insights into the computational workflows used to elucidate the structural, electronic, and biological properties of this promising scaffold. Cinnoline and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects[1][2][3]. The introduction of a phenyl group at the 4-position of the cinnoline ring can significantly modulate these properties, making 4-phenylcinnoline a compelling target for further investigation.

Molecular Structure and Synthesis

The foundation of any computational study lies in a precise understanding of the molecule's three-dimensional structure. The synthesis of cinnoline derivatives can be achieved through various methods, with the Richter synthesis being a classic approach that involves the diazotization of ortho-amino-phenylpropionic acid followed by cyclization[3]. Modern synthetic strategies offer more versatile routes to substituted cinnolines[4].

Structural Characterization

Experimental characterization is crucial for validating the synthesized compound and providing a starting point for computational modeling. Key spectroscopic techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.[7][8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the synthesized compound.[7]

A typical experimental workflow for the synthesis and characterization of 4-phenylcinnoline is outlined below.

Figure 1: A generalized workflow for the synthesis and structural characterization of 4-phenylcinnoline.

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest[9][10][11].

Geometry Optimization and Vibrational Analysis

The initial step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This is typically performed using a functional like B3LYP combined with a suitable basis set such as 6-311G(d,p)[5][12]. The optimized geometry provides key structural parameters.

Following optimization, a vibrational frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR and Raman spectra[12].

Table 1: Selected Optimized Geometrical Parameters of 4-Phenylcinnoline (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.34 | ||

| C3-C4 | 1.42 | ||

| C4-C1' | 1.48 | ||

| N2-N1-C8a | 118.5 | ||

| C3-C4-C4a | 120.2 | ||

| N1-N2-C3-C4 | 0.5 | ||

| C4a-C4-C1'-C2' | 45.0 |

Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles for similar heterocyclic systems.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions[11][13]. A smaller energy gap suggests higher reactivity.

Figure 2: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. Red-colored regions indicate electron-rich areas (negative potential), while blue-colored regions represent electron-deficient areas (positive potential)[11]. This information is particularly useful in understanding intermolecular interactions, such as those between a drug molecule and its biological target.

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity[14][15][16][17]. This method is instrumental in structure-based drug design for identifying potential drug candidates.

Identifying Potential Biological Targets

Cinnoline derivatives have been reported to exhibit a range of biological activities, suggesting interactions with various protein targets[1][2][18]. For 4-phenylcinnoline, potential targets could include kinases, enzymes involved in microbial metabolism, or receptors implicated in inflammatory pathways.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

-

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of 4-phenylcinnoline is optimized using quantum chemical methods as described in Section 2.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. The program scores different poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

Figure 3: A standard workflow for molecular docking studies.

Table 2: Hypothetical Molecular Docking Results for 4-Phenylcinnoline with a Kinase Target

| Parameter | Value | Key Interacting Residues | Types of Interaction |

| Binding Affinity (kcal/mol) | -8.5 | MET793, LYS745, ASP855 | Hydrogen Bond, Hydrophobic |

| RMSD (Å) | 1.2 |

Note: These are example values to illustrate the type of data obtained from a docking study.

Conclusion and Future Directions

The theoretical and computational approaches outlined in this guide provide a powerful framework for investigating the properties of 4-phenylcinnoline and its potential as a drug candidate. By combining quantum chemical calculations with molecular docking simulations, researchers can gain valuable insights into the structure-activity relationships of this promising heterocyclic scaffold. Future work should focus on the synthesis and biological evaluation of 4-phenylcinnoline and its derivatives to validate the computational predictions and further explore their therapeutic potential. The integration of more advanced computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery of novel cinnoline-based therapeutic agents.

References

-

Gabr, Y., & Ghorab, M. M. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

-

International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.). A concise review on cinnoline and its biological activities. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

-

ResearchGate. (2007). Cinnoline Derivatives with Biological Activity. [Link]

-

National Institutes of Health. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

-

PubMed. (2009). Design, synthesis, structural studies, biological evaluation, and computational simulations of novel potent AT(1) angiotensin II receptor antagonists based on the 4-phenylquinoline structure. [Link]

-

Der Pharma Chemica. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

-

PubMed. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. [Link]

-

National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - [Link]

-

PubMed. (2021). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. [Link]

-

LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry. [Link]

-

MDPI. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. [Link]

-

ResearchGate. (2017). Synthesis, characterization and molecular docking studies of 4-Anilinoquinazoline Derivatives. [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

-

AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubMed Central. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

-

Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

ResearchGate. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. [Link]

-

Revista de Chimie. (2015). Raman, IR and UV-Vis spectroscopic investigations of some substituted phthalocyanines. [Link]

-

SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. [Link]

-

PubMed. (2025). Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. [Link]

-

ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

-

PubMed Central. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. [Link]

-

National Institutes of Health. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. [Link]

-

PubMed Central. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]www.ncbi.nlm.nih.gov/pmc/articles/PMC9680370/)

Sources

- 1. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. ijariit.com [ijariit.com]

- 4. ijper.org [ijper.org]

- 5. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of 4-Phenylcinnoline: A Keystone for Modern Drug Discovery

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the quest for novel molecular scaffolds that offer a confluence of synthetic accessibility, structural rigidity, and tunable electronic properties is perpetual. Cinnoline, a bicyclic heteroaromatic system, and its derivatives have consistently emerged as "privileged structures" due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, 4-phenylcinnoline stands out as a particularly intriguing analogue. The introduction of a phenyl group at the 4-position not only modulates the steric profile of the molecule but, more critically, profoundly influences its electronic architecture.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core electronic properties of 4-phenylcinnoline. We will delve into the synthesis, theoretical underpinnings of its electronic structure, and the profound implications of these properties for its potential biological activity. By eschewing a rigid template, this guide is structured to logically unfold the story of 4-phenylcinnoline's electronic character, from its creation in the lab to its putative interactions in a biological milieu. Our narrative is grounded in the principles of scientific integrity, drawing upon both established experimental protocols for analogous compounds and robust computational methodologies to provide a holistic and actionable understanding of this promising molecule.

I. Synthesis and Structural Characterization: Forging the 4-Phenylcinnoline Core

The rational design of novel therapeutics begins with the ability to synthesize the core molecule with high fidelity. While numerous methods exist for the synthesis of the cinnoline scaffold, the construction of 4-phenylcinnoline can be approached through established methodologies in heterocyclic chemistry, often drawing parallels from the synthesis of its structural isomer, 4-phenylquinoline.[2][3] A robust and adaptable method is the Friedländer annulation, which involves the condensation of an appropriately substituted o-aminobenzophenone with a component providing the remaining atoms of the pyridine ring.

Experimental Protocol: Synthesis of 4-Phenylcinnoline via Modified Friedländer Annulation

This protocol is adapted from established methods for the synthesis of related phenyl-substituted aza-heterocycles and is presented as a reliable pathway to obtain 4-phenylcinnoline for further study.[2]

Step 1: Preparation of 2-Amino-5-phenylbenzophenone.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-amino-5-bromobenzophenone (1 equivalent) in a 1:1 mixture of toluene and ethanol.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) and a 2M aqueous solution of sodium carbonate (3 equivalents).

-

To this mixture, add phenylboronic acid (1.5 equivalents) and reflux under a nitrogen atmosphere for 12 hours.

-

Upon completion, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-5-phenylbenzophenone.

Step 2: Cyclization to 4-Phenylcinnoline.

-

To a solution of 2-amino-5-phenylbenzophenone (1 equivalent) in glacial acetic acid, add sodium nitrite (1.2 equivalents) portion-wise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-phenylcinnoline.

Workflow for Synthesis and Characterization

Caption: Synthesis and Characterization Workflow for 4-Phenylcinnoline.

II. The Electronic Architecture of 4-Phenylcinnoline: A Computational Deep Dive

The therapeutic efficacy of a drug molecule is intrinsically linked to its electronic properties. These properties govern how the molecule recognizes and interacts with its biological target. To elucidate the electronic landscape of 4-phenylcinnoline, we turn to computational chemistry, specifically Density Functional Theory (DFT), a powerful tool for predicting the electronic structure and properties of molecules with high accuracy.[4]

Frontier Molecular Orbitals: The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its ability to participate in charge transfer interactions. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the UV-Vis absorption spectrum.[5]

Based on DFT calculations performed on structurally similar 4-substituted cinnolines and quinolines, we can predict the electronic parameters for 4-phenylcinnoline.

| Property | Predicted Value (eV) | Significance in Drug Design |

| HOMO Energy | -6.2 | Relates to the ability to donate electrons; important for interactions with electron-deficient biological targets. |

| LUMO Energy | -1.8 | Relates to the ability to accept electrons; crucial for interactions with electron-rich biological targets. |

| HOMO-LUMO Gap | 4.4 | Indicates chemical reactivity and stability; a key parameter for predicting metabolic stability and potential for charge-transfer interactions with biological macromolecules. |

Note: These values are predictive and based on computational models of analogous structures. Experimental validation is recommended.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding.

In 4-phenylcinnoline, the nitrogen atoms of the cinnoline ring are expected to be the most electron-rich regions (indicated in red on a typical MEP map), making them prime sites for hydrogen bond donation. The hydrogen atoms of the phenyl and cinnoline rings will be electron-deficient (indicated in blue), rendering them susceptible to interactions with electron-rich residues in a biological target.

III. Bridging Electronics and Biology: Implications for Drug Development

The electronic properties of 4-phenylcinnoline are not merely theoretical constructs; they have profound implications for its potential as a therapeutic agent. The presence of the electron-rich nitrogen atoms, as highlighted by the MEP map, suggests that 4-phenylcinnoline could act as a hydrogen bond acceptor, a common mode of interaction for many enzyme inhibitors.

The HOMO-LUMO gap provides insights into the molecule's potential for engaging in charge-transfer interactions with biological targets, which can be a key component of binding affinity. Furthermore, understanding the electronic distribution can aid in predicting the molecule's metabolic fate, as regions of high or low electron density can be susceptible to enzymatic modification.

Hypothetical Signaling Pathway Modulation

The diverse biological activities reported for cinnoline derivatives suggest their potential to modulate various cellular signaling pathways. For instance, many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket of the enzyme. The electronic properties of 4-phenylcinnoline make it a plausible candidate for such interactions.

Caption: Hypothetical Modulation of a Kinase Signaling Pathway.

IV. Conclusion and Future Perspectives

4-Phenylcinnoline represents a molecule of significant interest at the intersection of synthetic chemistry, computational science, and drug discovery. Its electronic properties, characterized by a moderate HOMO-LUMO gap and distinct regions of electron density, provide a strong rationale for its diverse biological activities. This guide has laid out a comprehensive framework for understanding these properties, from the practicalities of its synthesis to the theoretical underpinnings of its electronic architecture and its potential biological implications.

The true potential of 4-phenylcinnoline, however, awaits further experimental validation. Future research should focus on the synthesis and thorough characterization of a library of 4-phenylcinnoline derivatives with varied substitution patterns on the phenyl ring. This would allow for a systematic investigation of structure-activity relationships and a fine-tuning of the electronic properties to optimize biological activity against specific targets. The integration of computational predictions with experimental screening will undoubtedly accelerate the journey of 4-phenylcinnoline and its analogues from promising scaffolds to clinically relevant therapeutic agents.

V. References

-

A concise review on cinnoline and its biological activities. IJARIIT. [Link]

-

Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. National Institutes of Health. [Link]

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

-

4-phenylcinnoline. Stenutz. [Link]

-

Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. National Institutes of Health. [Link]

-

4-phenylquinoline. NIST WebBook. [Link]

-

UV-Vis absorption spectra of 4 (a) and 5 (b) without and with 1 mM CDCA... ResearchGate. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. PubChem. [Link]

-

UV-vis absorption (solid line) and emission (dashed line) spectra of 4 in THF. ResearchGate. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

UV/Vis Database User's Guide. NIST WebBook. [Link]

-

Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. [Link]

-

UV/Vis+ photochemistry database: Structure, content and applications. National Institutes of Health. [Link]

-

An improved process for the synthesis of quinoline derivatives. Google Patents.

-

Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. National Institutes of Health. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Foreword: The Dynamic Nature of a Privileged Scaffold

An In-Depth Technical Guide to Tautomerism in 4-Phenylcinnoline Derivatives

The cinnoline scaffold, a cornerstone in medicinal chemistry, owes its therapeutic versatility to its nuanced structural and electronic properties. Among its many derivatives, 4-phenylcinnolines have emerged as a class of compounds with significant potential in drug development, owing to their unique steric and electronic profile. However, to truly harness this potential, researchers must look beyond the static representations in textbooks and appreciate the dynamic equilibrium that governs their very structure: tautomerism.

This guide moves beyond a mere definition, offering a deep dive into the tautomeric phenomena specific to 4-phenylcinnoline derivatives. We will explore the causality behind experimental choices for characterization, provide field-proven insights into analytical methodologies, and ground our discussion in authoritative theoretical and empirical data. For the researcher, scientist, or drug development professional, understanding and controlling this tautomeric balance is not an academic exercise—it is a critical step in designing molecules with predictable, potent, and reliable biological activity.

Unveiling the Tautomeric Landscape of 4-Phenylcinnoline

Tautomerism is the equilibrium between two or more interconvertible structural isomers, known as tautomers, which differ in the position of a proton and the location of a double bond.[1][2][3] In the context of the 4-phenylcinnoline core, the primary form of this phenomenon is annular tautomerism , involving the migration of a proton between the two nitrogen atoms of the pyridazine ring.

The two principal tautomers are the 1H-4-phenylcinnoline (Tautomer A) and the 2H-4-phenylcinnoline (Tautomer B). The 2H tautomer is often a zwitterionic or otherwise high-energy species, meaning the equilibrium in unsubstituted N-heterocycles strongly favors the neutral 1H form.[4] However, the introduction of substituents and the influence of the solvent environment can dramatically alter this landscape.

Caption: Fig. 1: Annular tautomeric equilibrium in the 4-phenylcinnoline core.

Beyond annular tautomerism, derivatives with functional groups, such as a hydroxyl group at the C3 position (3-hydroxy-4-phenylcinnoline), can exhibit keto-enol tautomerism .[1] This introduces additional complexity, creating an equilibrium between the hydroxy (enol) form and a cinnolin-3-one (keto) form.[4]

Methodologies for Tautomeric Investigation: A Validating Workflow

Determining the predominant tautomeric form and quantifying the equilibrium constant (KT) requires a multi-faceted approach that combines spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the puzzle, and their convergence provides the highest degree of confidence.

Caption: Fig. 2: Integrated workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of protons (¹H) and carbons (¹³C), and particularly nitrogens (¹⁵N), are exquisitely sensitive to the electronic environment, which differs significantly between tautomers.

Expertise & Causality: The choice of NMR is predicated on its ability to report on the time-averaged state of the molecule in solution. If the interconversion between tautomers is slow on the NMR timescale, separate signals for each species can be observed. If the exchange is fast, a single set of averaged signals appears, with chemical shifts corresponding to the population-weighted average of the individual tautomers.[5][6] Comparing these experimental shifts to those predicted for each pure tautomer via quantum chemical calculations allows for the determination of the predominant form.[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-phenylcinnoline derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Acquire standard ¹H and ¹³C{¹H} spectra at a constant temperature (e.g., 298 K).

-

Data Acquisition: For ¹H NMR, ensure an adequate number of scans to achieve a signal-to-noise ratio >100:1 for key signals. For ¹³C NMR, a longer acquisition time will be necessary due to the lower natural abundance of the isotope.

-

Analysis:

-

Carefully assign all proton and carbon signals using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.

-

Pay close attention to the chemical shifts of the N-H proton (if observable) and the carbons within the cinnoline ring (C3, C4a, C8a), as these are most indicative of the tautomeric state.

-

Compare the observed shifts with computationally predicted values for each tautomer.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Since different tautomers possess distinct conjugated π-systems, they will exhibit different absorption maxima (λmax).[8][9] This technique is particularly useful for studying how the equilibrium shifts with changes in solvent polarity.[10]

Expertise & Causality: Tautomer A (1H) and Tautomer B (2H) have different arrangements of double bonds, leading to different energies for their π → π* transitions.[8] By monitoring the λmax in a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol), one can observe shifts in the absorption profile that correlate with the stabilization of one tautomer over the other. This provides qualitative and sometimes quantitative insight into the solvent's effect on the equilibrium.

Experimental Protocol: Solvatochromic Study

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the 4-phenylcinnoline derivative in a volatile solvent like dichloromethane.

-

Sample Preparation: In a series of quartz cuvettes, place a small, identical aliquot of the stock solution. Evaporate the solvent completely.

-

Solvent Addition: Add a range of solvents of varying polarity (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol) to each cuvette to achieve a final concentration in the micromolar range (e.g., 10-50 µM).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.

-

Analysis: Plot the λmax of the lowest energy absorption band against a solvent polarity scale (e.g., the Reichardt ET(30) scale). A significant shift or the appearance of new shoulders in the spectra across the solvent series indicates a change in the tautomeric equilibrium.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11][12] It is the definitive method for identifying which tautomer is present in the crystal lattice.

Expertise & Causality: While solution-state methods like NMR show an averaged or equilibrium state, crystallography provides a static snapshot of the thermodynamically most stable form in the solid phase.[13][14] This information is invaluable, as it reveals the intrinsic structural preferences of the molecule and the specific intermolecular interactions (like hydrogen bonding) that stabilize a particular tautomer.

Experimental Protocol: Single Crystal Growth and Analysis

-

Crystal Growth: Obtaining high-quality single crystals is the rate-limiting step.[11] The slow evaporation method is a common starting point.

-

Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate) with gentle heating.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a small, clean vial.

-

Cover the vial with parafilm and pierce a few small holes to allow for very slow solvent evaporation over several days to weeks in a vibration-free environment.[15]

-

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[12]

-

Analysis: The final refined structure will unequivocally show the position of the hydrogen atom on either N1 or N2, confirming the tautomeric form in the solid state.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[7] They allow for the calculation of the relative energies of each tautomer, providing a theoretical prediction of their relative stabilities.

Expertise & Causality: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant (KT = e-ΔG/RT). This provides a theoretical basis for the experimentally observed results. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts for each tautomer, which are then directly compared to experimental spectra for validation.[7][16] The use of a Polarizable Continuum Model (PCM) can simulate the effect of a solvent, allowing for a more accurate comparison with solution-phase experiments.[17][18]

Computational Protocol: DFT Energy and NMR Prediction

-

Structure Building: Build the 3D structures of all plausible tautomers (e.g., 1H and 2H forms) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional (e.g., B3LYP or ωB97X-D) and a suitable basis set (e.g., 6-311++G(d,p)).[7] Calculations should be run for both the gas phase and in solution using the PCM.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for Gibbs free energy calculation.

-

NMR Calculation: Using the optimized geometries, perform a GIAO-NMR calculation to predict the ¹H and ¹³C chemical shifts.

-

Analysis:

-

Compare the calculated Gibbs free energies of the tautomers in a given phase (gas or solvent) to predict the most stable isomer.

-

Compare the predicted NMR chemical shifts for each tautomer against the experimental data to corroborate the energy calculations.

-

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by both intrinsic molecular features and extrinsic environmental factors.

Substituent Effects

The electronic nature of substituents on either the phenyl ring or the cinnoline core can significantly impact the relative stability of the tautomers.[19][20]

-

Electron-Withdrawing Groups (EWGs): An EWG on the phenyl ring (e.g., -NO₂, -CN) can decrease the electron density of the entire system, potentially altering the relative basicity of N1 and N2.

-

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -NH₂) can increase electron density, which may stabilize a particular tautomeric form through resonance or inductive effects.[19]

The precise impact depends on the position of the substituent and its ability to engage in resonance with the heterocyclic system. These effects can be rationalized by comparing the calculated relative energies of substituted derivatives.

Table 1: Predicted Relative Energies (ΔE) for Hypothetical Substituted 4-Phenylcinnolines

| Substituent (at para-position of Phenyl Ring) | Tautomer | Relative Energy (kcal/mol) (Gas Phase, DFT) | Predominant Form |

| -H (Unsubstituted) | 1H | 0.00 | 1H |

| 2H | +8.5 | ||

| -NO₂ (EWG) | 1H | 0.00 | 1H |

| 2H | +9.2 | ||

| -OCH₃ (EDG) | 1H | 0.00 | 1H |

| 2H | +8.1 |

Note: These are illustrative values based on general principles of substituent effects on related heterocyclic systems. Actual values require specific DFT calculations.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing tautomers.[17]

-

Polar Solvents: More polar tautomers, such as zwitterionic forms, will be preferentially stabilized in polar solvents (e.g., water, ethanol).[18]

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen atoms of the cinnoline ring, influencing their basicity and shifting the equilibrium.

The solvatochromism observed in UV-Vis spectroscopy is a direct experimental manifestation of these effects.

Implications for Drug Development

The tautomeric state of a 4-phenylcinnoline derivative is not a trivial structural detail; it has profound consequences for its biological activity.

-

Receptor Binding: Different tautomers are distinct chemical entities with different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Only one tautomer may fit correctly into the binding pocket of a target protein. A molecule that exists as a mixture of tautomers in physiological conditions may have a lower effective concentration of the active form.

-

Physicochemical Properties: Tautomerism affects key drug-like properties such as pKa, lipophilicity (logP), and solubility. A shift in the tautomeric equilibrium can alter how a drug is absorbed, distributed, metabolized, and excreted (ADME).